N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide
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Description
“N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide” is a complex organic compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazole compounds, including the one , are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “this compound” is not explicitly mentioned in the retrieved papers.Scientific Research Applications
Kinase Inhibition
One study focused on the discovery of a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as a cancer immunotherapeutic/antifibrotic agent. This research synthesized a series of compounds to optimize a prototype inhibitor, leading to the identification of a highly potent and selective ALK5/ALK4 inhibitor with significant oral bioavailability (C. Jin et al., 2014).
Drug Metabolism
Another study investigated the species-dependent toxicity of SGX523, a mesenchymal-epithelial transition factor (c-MET) inhibitor, highlighting the importance of thorough metabolic evaluations in drug development. The research found that SGX523 is metabolized by aldehyde oxidase in a species-specific manner to a markedly less-soluble metabolite, suggesting a need for careful selection of nonclinical species for toxicological evaluation (S. Diamond et al., 2010).
Radical Scavenging
Investigations into heteroaromatic thiols and thiones have shown their potential in intercepting free radicals. A study provided methods for evaluating the antioxidant activity of thioamides-derivatives, establishing a kinetic-spectrophotometric method for their quantification. This research underscores the significance of thioamides as radical scavenging compounds (M. S. Chernov'yants et al., 2016).
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS/c27-20(16-8-7-13-4-1-2-5-14(13)22-16)21-12-19-24-23-18-10-9-15(25-26(18)19)17-6-3-11-28-17/h1-11H,12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRDQTTXEYRQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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